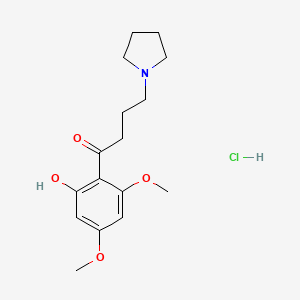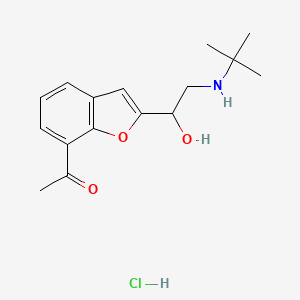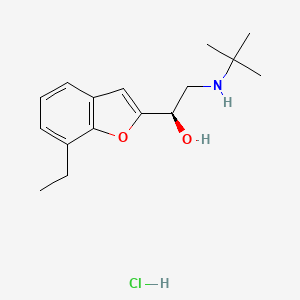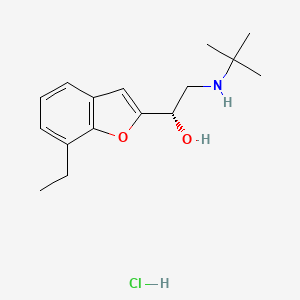
Ezetimibe hydroxy glucuronide
Overview
Description
Ezetimibe hydroxy glucuronide is a metabolite of Ezetimibe . Ezetimibe is a cholesterol absorption inhibitor used to lower total cholesterol, LDL-C, Apo-B, and non-HDL-C in primary hyperlipidemia and familial cholesterolemia . It inhibits intestinal cholesterol and phytosterol absorption .
Synthesis Analysis
Ezetimibe labeled with deuterium was applied for drug metabolism studies . Stable isotope labeled ezetimibe was obtained in seven steps with a 29.3% overall yield . Stable isotope labeled glucuronide-ezetimibe, the most abundant metabolite of ezetimibe, was also synthesized .
Molecular Structure Analysis
The molecular formula of Ezetimibe hydroxy glucuronide is C30H29F2NO9 . Its average mass is 585.549 Da and its mono-isotopic mass is 585.181030 Da .
Chemical Reactions Analysis
Ezetimibe is mainly metabolized by UGT enzymes to provide ezetimibe-glucuronide, which is still active . Most of ezetimibe is rapidly and extensively metabolized within the intestinal mucosa to form equally active glucuronyl-derivative (ezetimibe-glucuronide) .
Physical And Chemical Properties Analysis
Ezetimibe drug substance is a white crystalline solid powder . It shows poor solubility in aqueous solvents and is soluble in organic solvents such as methanol and acetonitrile .
Scientific Research Applications
Drug Metabolism Studies
Ezetimibe is used in drug metabolism studies to understand its pharmacokinetics and the role of its metabolites, including Ezetimibe hydroxy glucuronide. These studies often involve stable isotope labeling to track the drug and its metabolites within the body .
Cholesterol Absorption Inhibition
As a cholesterol absorption inhibitor, Ezetimibe hydroxy glucuronide is studied for its effectiveness in reducing low-density lipoprotein cholesterol (LDL-C) levels when combined with statins .
Bioequivalence Studies
The metabolite is used in bioequivalence studies to compare the presence and concentration of Ezetimibe and its glucuronide metabolite in human plasma, ensuring consistency across different formulations .
Hepatic Impairment Research
Research into hepatic impairment involves studying how liver function affects the disposition of Ezetimibe and its active metabolites, including Ezetimibe hydroxy glucuronide .
Pharmacological Activity Analysis
The active metabolite’s pharmacological activity is analyzed to understand its therapeutic effects and potential as a supplementary or alternative drug to statins .
Mechanism of Action
Target of Action
Ezetimibe hydroxy glucuronide, the active metabolite of Ezetimibe, primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein is a sterol transporter located at the villus tip of the enterocytes in the small intestine . It plays a crucial role in promoting intestinal cholesterol uptake .
Mode of Action
Ezetimibe hydroxy glucuronide acts by inhibiting the NPC1L1 protein, thereby blocking the absorption of cholesterol and phytosterols from the small intestine . This inhibition reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
Ezetimibe and its active metabolite influence different lipid pathways to control plasma cholesterol . Most of Ezetimibe is rapidly and extensively metabolized within the intestinal mucosa to form the equally active glucuronide derivative (Ezetimibe hydroxy glucuronide) . This biotransformation involves the action of UDP-glucuronosyltransferase (UGT) enzymes .
Pharmacokinetics
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to Ezetimibe hydroxy glucuronide . The estimated terminal half-life of Ezetimibe and Ezetimibe hydroxy glucuronide is approximately 22 hours . Hepatic impairment significantly increases the systemic exposure of Ezetimibe and its main active phenolic glucuronide .
Result of Action
The inhibition of cholesterol absorption by Ezetimibe hydroxy glucuronide leads to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of the plasma low-density lipoprotein cholesterol (LDL-C) levels , which is directly related to cardiovascular events .
Action Environment
The action of Ezetimibe hydroxy glucuronide can be influenced by environmental factors such as the presence of liver disease . For instance, hepatic impairment can significantly increase the systemic exposure of Ezetimibe and its main active phenolic glucuronide . Additionally, bile acids that accumulate due to liver injury can inhibit the uptake of Ezetimibe hydroxy glucuronide by organic anion transporting polypeptides (OATPs) .
Safety and Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXLJVWGRVISEQ-ADEYADIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678703 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
536709-33-8 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl beta-D-glucopyranosiduronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536709338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E575Y24YTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)









